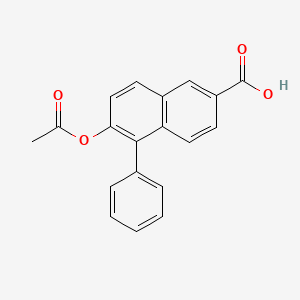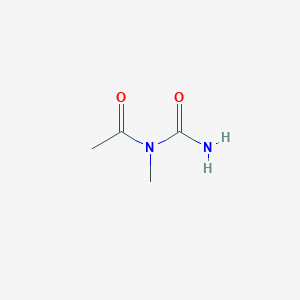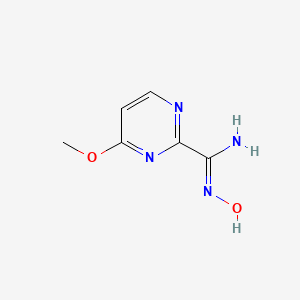![molecular formula C16H21N5O2 B12560361 3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 143628-62-0](/img/structure/B12560361.png)
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dimethylamino groups, a methoxypyridinyl moiety, and a hydrazinylidene linkage. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which allows for the formation of the cyclohexa-2,4-dien-1-one core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing catalysts to enhance reaction rates, and utilizing purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, its hydrazinylidene linkage can form covalent bonds with nucleophilic sites on proteins, altering their function . Additionally, the dimethylamino groups may enhance its solubility and cellular uptake, facilitating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclopenta-2,4-dien-1-one: A structurally similar compound with a cyclopentadienone core instead of a cyclohexadienone core.
3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one derivatives: Various derivatives with different substituents on the pyridinyl or cyclohexadienone moieties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both dimethylamino groups and a methoxypyridinyl moiety provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
143628-62-0 |
|---|---|
Molekularformel |
C16H21N5O2 |
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
4,5-bis(dimethylamino)-2-[(5-methoxypyridin-2-yl)diazenyl]phenol |
InChI |
InChI=1S/C16H21N5O2/c1-20(2)13-8-12(15(22)9-14(13)21(3)4)18-19-16-7-6-11(23-5)10-17-16/h6-10,22H,1-5H3 |
InChI-Schlüssel |
FBJZLCHCUCJOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C(=C1)N=NC2=NC=C(C=C2)OC)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


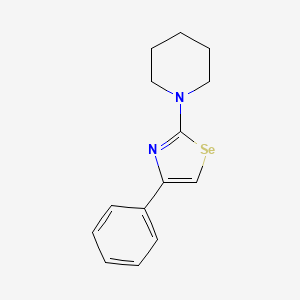
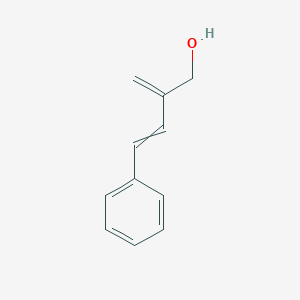
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
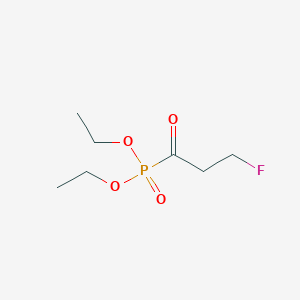

![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)

